2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)10-11-19-15(18)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,16,18) |
InChI Key |
PNXZBYZJFQNPKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Naphthylcarbamoyl Chloride
1-Naphthylamine reacts with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C to generate 1-naphthylcarbamoyl chloride. Triphosgene is preferred due to safer handling, yielding the intermediate in 85–92% purity after distillation.
Coupling with Dimethylaminoethanol
In a nitrogen atmosphere, 1-naphthylcarbamoyl chloride (1.2 equiv) is added dropwise to a solution of dimethylaminoethanol (1.0 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran (THF). The mixture is stirred at 25°C for 6–8 hours, followed by quenching with ice water. Extraction with ethyl acetate and column chromatography yields the product as a white solid (78–82% yield).
Table 1: Reaction Conditions for Carbamoyl Chloride Method
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (1.5 equiv) |
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
Chloroformate-Mediated Synthesis
This two-step approach involves synthesizing dimethylaminoethyl chloroformate, followed by coupling with 1-naphthylamine.
Preparation of Dimethylaminoethyl Chloroformate
Dimethylaminoethanol reacts with triphosgene (0.35 equiv) in dichloromethane at −10°C. Triethylamine (3.0 equiv) neutralizes liberated HCl, yielding the chloroformate in situ. The intermediate is used directly without isolation due to its instability.
Reaction with 1-Naphthylamine
1-Naphthylamine (1.0 equiv) is added to the chloroformate solution at 0°C, followed by stirring at 25°C for 4 hours. The mixture is washed with 5% NaOH and brine, with the organic layer dried over MgSO₄. Solvent removal and recrystallization from toluene-petroleum ether afford the product in 75–80% yield.
Table 2: Optimization of Chloroformate Method
| Parameter | Optimal Range |
|---|---|
| Triphosgene Equiv | 0.35–0.40 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C → 25°C |
| Workup | NaOH wash, recrystallization |
| Yield | 75–80% |
Isocyanate-Based Route
While less common due to safety concerns, this method utilizes 1-naphthyl isocyanate.
Generation of 1-Naphthyl Isocyanate
1-Naphthylamine is treated with phosgene in toluene at 80°C, producing 1-naphthyl isocyanate as a distillable liquid (bp 120–122°C/15 mmHg).
Carbamate Formation
Dimethylaminoethanol (1.1 equiv) is added to 1-naphthyl isocyanate (1.0 equiv) in dry THF. The exothermic reaction proceeds at 50°C for 3 hours, followed by solvent evaporation. The residue is purified via silica gel chromatography, yielding 85–90% of the target compound.
Table 3: Isocyanate Method Performance
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Purification | Column chromatography |
| Yield | 85–90% |
Reaction Optimization and Challenges
Solvent Selection
Base Influence
Temperature Control
-
Carbamoyl chloride coupling proceeds efficiently at 25°C, while isocyanate reactions require elevated temperatures (50°C) to drive completion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate has potential applications in oncology. It has been studied for its ability to inhibit tumor growth in various cancer models. A notable study demonstrated its efficacy against human cancer cell lines, showing selective cytotoxicity while sparing normal cells. The compound's mechanism of action may involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics. Preliminary findings suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes implicated in disease progression, such as acetylcholinesterase. This inhibition can be relevant for treating neurodegenerative diseases where enzyme dysregulation is a factor .
Organic Synthesis Applications
1. Intermediate in Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of other pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the creation of novel compounds with enhanced biological activities .
2. Structural Analog Development
The unique structure of this compound provides a scaffold for designing new derivatives with improved pharmacological profiles. Researchers have explored various substitutions on the naphthalene ring and the carbamate group to enhance efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical assays and therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural elements include:
- Carbamate linker : Enhances hydrolytic stability compared to esters.
- Naphthalene moiety : Contributes to lipophilicity and π-π stacking interactions.
Table 1: Key Structural and Functional Comparisons
Reactivity and Performance in Polymer Systems
- Ethyl 4-(Dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC) and superior physical properties due to its aromatic ester structure .
- However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances DC in methacrylate-based systems, suggesting that electron-deficient aromatic groups (e.g., naphthalene in the target compound) might synergize with photoinitiators .
Collision Cross-Section and Molecular Dynamics
The CCS values for this compound adducts (159.6–171.2 Ų) align with mid-sized aromatic amines. Comparatively, smaller analogs like ethyl 4-(dimethylamino)benzoate would likely exhibit lower CCS due to reduced aromatic surface area .
Biological Activity
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antiviral properties, interaction with biological targets, and its potential applications in drug development.
Chemical Structure
The compound features a naphthalene moiety linked to a dimethylaminoethyl group via a carbamate linkage. Its molecular formula contributes to its unique properties, making it a subject of interest in various research studies.
Antiviral Properties
Research indicates that this compound exhibits antiviral properties . In vitro studies have shown its efficacy against certain viral pathogens, suggesting potential utility in antiviral drug development.
Interaction with Biological Targets
The compound has been shown to interact with various biological targets, which is crucial for its therapeutic potential. Notably, it may inhibit specific enzymes associated with disease pathways. For example, studies have indicated that it can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Exhibits activity against certain viral infections |
| Enzyme Inhibition | Inhibits lysosomal phospholipase A2 (LPLA2) |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines |
Study on Antiviral Efficacy
In a study assessing the antiviral efficacy of various compounds, this compound demonstrated significant inhibition of viral replication in cell cultures, indicating its potential as a therapeutic agent against viral infections.
Enzyme Interaction Studies
A detailed investigation into the interaction of the compound with LPLA2 revealed that it effectively reduces enzyme activity in a dose-dependent manner. This finding suggests that the compound could be further explored as a lead for developing inhibitors targeting LPLA2-related conditions .
Cytotoxicity Assessment
In vitro assays conducted on several cancer cell lines showed that this compound exhibited moderate cytotoxicity. The selectivity index calculated from these studies indicates that while the compound is cytotoxic to cancer cells, it shows lower toxicity to normal cells, highlighting its potential as a targeted cancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
